molecular formula C11H18N2O4S B2673079 N-(3-hydroxycyclohexyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 1396887-19-6

N-(3-hydroxycyclohexyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2673079
CAS No.: 1396887-19-6
M. Wt: 274.34
InChI Key: WJJXWXCHTYLFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxycyclohexyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexyl ring with a hydroxyl group, an oxazole ring with methyl substitutions, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxycyclohexyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring with a hydroxyl group. This can be achieved through the hydrogenation of phenol derivatives under specific conditions. The oxazole ring is then synthesized through cyclization reactions involving appropriate precursors such as 2-amino-2-methylpropanol and acetic anhydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(3-hydroxycyclohexyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions to form corresponding amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Cyclohexanone, cyclohexanecarboxylic acid.

    Reduction: Amino derivatives of the oxazole ring.

    Substitution: Various sulfonamide derivatives.

Scientific Research Applications

N-(3-hydroxycyclohexyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-hydroxycyclohexyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The oxazole ring may interact with nucleic acids or proteins, affecting their function. The hydroxyl group on the cyclohexyl ring can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

N-(3-hydroxycyclohexyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and the diversity of its applications.

Properties

IUPAC Name

N-(3-hydroxycyclohexyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4S/c1-7-11(8(2)17-12-7)18(15,16)13-9-4-3-5-10(14)6-9/h9-10,13-14H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJXWXCHTYLFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2CCCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.